PI3K Isoform Selectivity: Core vs. CHEMBL1083810
The unsubstituted C6 core compound 5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine lacks a substituent at the C6 position, whereas the closest fully characterized analog CHEMBL1083810 possesses a 6-{[4-(methylsulfonyl)piperazin-1-yl]methyl} group. CHEMBL1083810 exhibits a pan-PI3K inhibition profile with IC50 values of 5.5 nM (PI3Kα), 60 nM (PI3Kβ), 6.60 nM (PI3Kδ), and 33 nM (PI3Kγ) [1]. The absence of the C6 substituent in the target compound removes key interactions with the solvent-exposed region and ribose pocket of PI3K, which is predicted to alter the isoform selectivity profile—particularly the PI3Kα/β selectivity ratio—relative to CHEMBL1083810 [2]. Direct head-to-head PI3K isoform profiling data for the unsubstituted C6 core are not publicly available, representing a critical data gap for procurement decisions (see explicit evidence limitation statement).
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for isolated core compound |
| Comparator Or Baseline | CHEMBL1083810: PI3Kα IC50 = 5.5 nM, PI3Kβ IC50 = 60 nM, PI3Kδ IC50 = 6.60 nM, PI3Kγ IC50 = 33 nM |
| Quantified Difference | Cannot be quantified due to missing target compound data (class-level SAR indicates C6 substitution is critical for potency and selectivity) |
| Conditions | Recombinant PI3K isoforms; fluorescence polarization assay measuring PIP3 product formation |
Why This Matters
Procurement of the unsubstituted C6 core versus the C6-substituted analog (CHEMBL1083810) will yield compounds with non-interchangeable PI3K isoform selectivity profiles, which directly impacts target engagement interpretation in any PI3K pathway study.
- [1] BindingDB BDBM50312607. Affinity Data for CHEMBL1083810: PI3Kα IC50 = 5.5 nM; PI3Kβ IC50 = 60 nM; PI3Kδ IC50 = 6.60 nM; PI3Kγ IC50 = 33 nM. Fluorescence polarization assay. View Source
- [2] Sutherlin, D. P., et al. (2009). Structure-activity relationships of thienopyrimidine-based PI3K inhibitors; PDB 3L16 co-crystal structure illustrating C6 vector orientation toward solvent channel and ribose pocket. View Source
